4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol
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Overview
Description
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is an organic compound that features both a benzenesulfonyl group and a trimethylsilyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(trimethylsilyl)butan-1-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-one, while reduction of the benzenesulfonyl group can produce 4-(Trimethylsilyl)butan-1-ol .
Scientific Research Applications
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)butan-1-ol: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
4-Benzyloxy-1-butanol: Contains a benzyloxy group instead of a benzenesulfonyl group, leading to different reactivity and applications.
4-Phenyl-1-butanol: Features a phenyl group instead of a benzenesulfonyl group, resulting in different chemical properties and uses.
Uniqueness
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is unique due to the presence of both a benzenesulfonyl group and a trimethylsilyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
918422-54-5 |
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Molecular Formula |
C13H22O3SSi |
Molecular Weight |
286.46 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-trimethylsilylbutan-1-ol |
InChI |
InChI=1S/C13H22O3SSi/c1-18(2,3)13(11-14)9-10-17(15,16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
XAYDVAOTSFKFHS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCS(=O)(=O)C1=CC=CC=C1)CO |
Origin of Product |
United States |
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